molecular formula C18H22N4O2 B2742622 N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034399-75-0

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2742622
CAS No.: 2034399-75-0
M. Wt: 326.4
InChI Key: MGBZBJIULWOOCW-UHFFFAOYSA-N
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Description

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound with the CAS Registry Number 2034399-75-0 . It has a molecular formula of C18H22N4O2 and a molecular weight of 326.39 g/mol . This piperidine carboxamide scaffold is a structure of interest in medicinal chemistry research, appearing in studies focused on developing bioactive molecules . The core piperidine carboxamide structure is recognized for its potential in creating enzyme inhibitors and other biologically active compounds, making it a valuable scaffold for hit-to-lead optimization programs in drug discovery . Computed properties indicate a topological polar surface area of 67.4 Ų and an XLogP3 value of 2.3, which are relevant parameters for early-stage pharmacokinetic assessment . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block in the synthesis of more complex molecules for pharmacological studies . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-phenylethyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(20-11-8-15-5-2-1-3-6-15)22-12-4-7-16(13-22)24-17-9-10-19-14-21-17/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBZBJIULWOOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the piperidine intermediate.

    Introduction of the Phenethyl Group: The phenethyl group is attached through alkylation reactions, where a phenethyl halide reacts with the piperidine-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine or pyrimidine rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Enzyme Inhibition:
N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). This inhibition has implications for modulating emotional behavior and neurodegenerative diseases, particularly Alzheimer's disease .

2. Anticancer Activity:
Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can inhibit specific cancer cell lines, making it a candidate for further exploration in oncology.

3. Anti-inflammatory Effects:
The compound has been evaluated for its potential to reduce inflammation, relevant in chronic diseases such as arthritis and cardiovascular conditions. Its mechanism involves the modulation of inflammatory pathways, although further research is needed to fully elucidate these effects.

The biological activities associated with this compound include:

  • Antimicrobial Activity: Studies have reported that the compound possesses antimicrobial properties effective against resistant bacterial strains.
  • Neuroprotective Effects: The inhibition of monoamine oxidase (MAO) enzymes suggests potential applications in treating neurodegenerative disorders by increasing levels of neurotransmitters like serotonin and dopamine.

Case Study 1: Inhibition of NAPE-PLD

A study demonstrated that this compound significantly decreased NAEs in the brains of freely moving mice at a dose of 30 mg/kg. This led to observable changes in emotional behavior, indicating its potential as a pharmacological tool for studying NAPE-PLD function in vivo .

Case Study 2: Anticancer Potential

In vitro studies showcased the compound's ability to inhibit cancer cell proliferation across various lines. For instance, it demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its therapeutic potential.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the piperidine and pyrimidine moieties can enhance potency and selectivity against target enzymes or receptors.

ModificationEffect on PotencyNotes
Cyclopropylmethyl groupIncreased potency by 3-foldEnhances binding affinity
Hydroxypyrrolidine substitutionFurther increases activity by 10-foldReduces lipophilicity

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Nitrogen

The nature of the N-substituent significantly influences biological activity. Key comparisons include:

N-Phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
  • Structure : Differs by having a phenyl group (-C₆H₅) instead of phenethyl at the piperidine nitrogen.
N-Alkyl/Aralkyl Derivatives (7a-n from )
  • Activity : Compounds with N-alkyl/aralkyl groups (e.g., 7e, IC₅₀ <7 μM against 15-LOX) show potent inhibitory effects.
  • However, the pyrimidinyloxy group (vs. triazole-thiol in 7a-n) could alter selectivity .
N-(3-Fluorophenyl)-4-(Benzimidazolone)Piperidine-1-Carboxamide (Compound 2)
  • Structure : Features a fluorophenyl group and a benzimidazolone moiety.
  • Activity : Targets 8-oxo enzyme inhibition, highlighting how nitrogen substituents (e.g., fluorophenyl) and heterocyclic appendages influence target selectivity .

Variations in the Oxygen-Linked Substituent

The group attached to the piperidine’s 3-position via oxygen also modulates activity:

N-(Pyridazin-3-yl)-4-[(3-{[5-(Trifluoromethyl)Pyridin-2-yl]Oxy}Phenyl)Methylene]Piperidine-1-Carboxamide ()
  • Structure : Contains a trifluoromethylpyridinyloxy group and a methylene-linked phenyl ring.
Pyrimidin-4-yloxy vs. Benzimidazolone ()
  • Comparison : The pyrimidinyloxy group (target compound) may engage in distinct hydrogen bonding vs. the planar benzimidazolone (compound 2), affecting enzyme selectivity (e.g., 15-LOX vs. 8-oxo) .

Biological Activity

N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects. For instance, it has been investigated for its potential to inhibit enzymes involved in disease progression or to activate receptors that promote beneficial cellular responses.

Enzyme Inhibition

This compound has shown promise in inhibiting certain enzymes, which may contribute to its therapeutic effects. For example, it has been noted for its potential in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. Inhibiting NAPE-PLD could modulate levels of anandamide, impacting emotional behavior and other physiological responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the chemical structure can significantly affect potency and selectivity against target enzymes.

Key Findings in SAR Studies

  • Substituent Variations : Changes in substituents on the piperidine ring have been shown to enhance or diminish inhibitory activity against NAPE-PLD. For instance, introducing specific functional groups can increase binding affinity and potency .
  • Potency Metrics : The compound's potency is often measured using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity. These values can vary significantly based on structural modifications .
Compound IC50 (nM) Target Enzyme Notes
This compoundTBDNAPE-PLDPotential inhibitor
Compound A10NAPE-PLDIncreased potency with R group modification
Compound B25HDAC6Selective inhibition observed

Biological Activity and Therapeutic Applications

This compound has been explored for various therapeutic applications:

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting tumor cell proliferation through enzyme modulation. The specific mechanisms remain under investigation but suggest a potential role in cancer therapy.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a possible application in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Emotional Behavior Modulation : In vivo experiments demonstrated that administration of this compound significantly altered emotional behavior in mouse models by modulating endocannabinoid levels through NAPE-PLD inhibition .
  • Antimicrobial Activity : A comparative study showed promising results against M. tuberculosis, with MIC values indicating strong inhibitory effects at low concentrations, suggesting potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for synthesizing N-phenethyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, and how are key intermediates validated?

  • Answer: Synthesis often involves multi-step processes, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-piperidine linkage and carboxamide formation via condensation reactions. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and high-performance liquid chromatography (HPLC) for purity assessment ≥98% . Crystallographic validation (e.g., X-ray diffraction) is critical for resolving stereochemical ambiguities in piperidine derivatives .

Q. Which analytical techniques are essential for verifying structural integrity and purity in preclinical studies?

  • Answer:

  • Structural Confirmation: NMR spectroscopy (¹H/¹³C) identifies functional groups and spatial arrangements. Mass spectrometry (MS) validates molecular weight .
  • Purity Assessment: Reverse-phase HPLC with UV detection ensures ≥98% purity, critical for pharmacological reproducibility .
  • Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles, particularly for chiral centers in piperidine moieties .

Q. What initial biological screening approaches are used to evaluate the compound’s kinase inhibitory activity?

  • Answer: Broad-spectrum kinase inhibition is assessed via in vitro radiometric or fluorescence-based assays (e.g., ADP-Glo™). Selectivity profiling against AGC kinase family members (e.g., Akt, ROCK) involves dose-response curves (IC₅₀) and counter-screening with ATP-competitive inhibitors. Pharmacodynamic markers (e.g., phosphorylation levels of Akt substrates) are validated in cell lines .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Answer: Contradictions often stem from:

  • Synthesis Variability: Impurities in intermediates (e.g., incomplete deprotection of piperidine) alter bioactivity. Reproducible protocols with strict quality control (HPLC/MS) are essential .
  • Assay Conditions: Differences in ATP concentrations or enzyme isoforms (e.g., Akt1 vs. Akt3) require standardized protocols .
  • Stereochemical Effects: Enantiomeric purity significantly impacts target binding; chiral chromatography or asymmetric synthesis should be prioritized .

Q. What strategies enhance selectivity of this compound analogs against off-target kinases?

  • Answer:

  • Structure-Activity Relationship (SAR): Systematic modification of the pyrimidine-oxy group (e.g., fluorine substitution) reduces hERG binding while maintaining Akt affinity .
  • Molecular Modeling: Docking studies using crystallographic data (e.g., ATP-binding pocket of Akt1) guide rational design. Introducing steric hindrance at the 4-piperidine position improves selectivity over ROCK .
  • Metabolic Profiling: Cytochrome P450 assays identify metabolically labile sites; trifluoromethyl groups enhance stability and reduce off-target interactions .

Q. How do researchers validate target engagement and pharmacokinetic properties in vivo?

  • Answer:

  • Pharmacodynamic Markers: Immunoblotting of tumor xenografts for phosphorylated Akt substrates (e.g., PRAS40) confirms target modulation .
  • DMPK Studies: Oral bioavailability is assessed via LC-MS/MS plasma concentration curves. Tissue distribution and half-life are optimized using prodrug strategies (e.g., carbonate esterification of hydroxyl groups) .
  • Toxicity Screening: HERG patch-clamp assays and liver microsome stability tests mitigate cardiovascular and metabolic risks .

Methodological Considerations

  • Contradictory Data Resolution: Cross-validate synthesis batches via orthogonal techniques (e.g., NMR-coupled HPLC) and use isogenic cell lines to control for genetic variability .
  • Advanced Characterization: Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes in kinase domains upon inhibitor binding .

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